4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromophenyl group and triazolone structure, which contribute to its unique properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 4-bromophenyl hydrazine with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one is utilized in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.
Comparison with Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine
4-Bromobiphenyl
4-(4-Bromophenyl)-pyrazol-3-one
Uniqueness: 4-(4-Bromophenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one stands out due to its unique combination of the bromophenyl group and the triazolone structure. This combination provides enhanced reactivity and specificity compared to similar compounds, making it a valuable tool in various applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-propan-2-yl-1,2,4-triazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-8(2)15-11(16)14(7-13-15)10-5-3-9(12)4-6-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENHGEUSVDWGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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